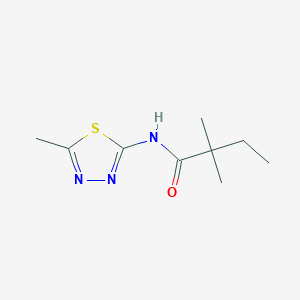![molecular formula C16H16FNO2 B5872173 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5872173.png)
4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as FMe-PhE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to increase the levels of gamma-aminobutyric acid (GABA) and serotonin in the brain, which are neurotransmitters that have been implicated in anxiety and depression. Moreover, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been found to inhibit HDACs, which can lead to the upregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and serotonin in the brain, which can lead to anxiolytic and antidepressant effects. Moreover, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been found to inhibit HDACs, which can lead to the upregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of HDACs, which makes it a valuable tool for studying epigenetic regulation of gene expression. Moreover, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models, which makes it a promising candidate for drug development. However, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Moreover, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for the study of 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide. Firstly, more studies are needed to elucidate the mechanism of action of 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide. Secondly, more studies are needed to determine the safety and efficacy of 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide in humans. Thirdly, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide can be used as a tool for studying epigenetic regulation of gene expression. Fourthly, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide can be used as a lead compound for drug development in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Finally, more studies are needed to determine the pharmacokinetics and pharmacodynamics of 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide in vivo.
Conclusion
In conclusion, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. Moreover, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been found to be a potent inhibitor of HDACs, which can lead to the upregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. However, more studies are needed to elucidate the mechanism of action, safety, and efficacy of 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide in humans.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide involves the reaction of 4-methylphenol, ethylenediamine, and 4-fluorobenzoyl chloride in the presence of a base. The reaction yields 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide as a white solid with a melting point of 127-129°C. The purity of the compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. Moreover, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been found to be a potent inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12-2-8-15(9-3-12)20-11-10-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBOHFHSZXSOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)
![2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol](/img/structure/B5872098.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5872106.png)
![2-pyridinecarbaldehyde (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5872109.png)



![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5872120.png)

![1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5872135.png)

![N-{4-[(2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5872156.png)
